molecular formula C20H18FN5O3 B4340644 N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4340644
M. Wt: 395.4 g/mol
InChI Key: YRIMVBLBPYQRQZ-UHFFFAOYSA-N
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Description

N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a fluorobenzyl group, a triazole ring, and an isoxazolecarboxamide moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazole ring through a click reaction between an azide and an alkyne. The isoxazole ring can be synthesized via a cycloaddition reaction, and the final product is obtained by coupling the triazole and isoxazole intermediates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The isoxazolecarboxamide moiety contributes to the compound’s stability and reactivity, allowing it to exert its effects effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its combination of a fluorobenzyl group, a triazole ring, and an isoxazolecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-28-17-5-3-2-4-15(17)16-10-18(29-25-16)19(27)23-20-22-12-26(24-20)11-13-6-8-14(21)9-7-13/h2-9,12,18H,10-11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMVBLBPYQRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=NN(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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